Eosin 5-isothiocyanate is the 2',4',5',7'-tetrabromo-5-isothiocyanato derivative of fluorescein; exhibits phosphorescence with an emission maximum at ~680 nm. It is an organobromine compound, a fluorescein and an isothiocyanate.
Eosin 5-isothiocyanate
CAS No.: 60520-47-0
Cat. No.: VC21192417
Molecular Formula: C21H7Br4NO5S
Molecular Weight: 705 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60520-47-0 |
|---|---|
| Molecular Formula | C21H7Br4NO5S |
| Molecular Weight | 705 g/mol |
| IUPAC Name | 2',4',5',7'-tetrabromo-3',6'-dihydroxy-6-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one |
| Standard InChI | InChI=1S/C21H7Br4NO5S/c22-12-4-10-18(14(24)16(12)27)30-19-11(5-13(23)17(28)15(19)25)21(10)9-2-1-7(26-6-32)3-8(9)20(29)31-21/h1-5,27-28H |
| Standard InChI Key | XHXYXYGSUXANME-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1N=C=S)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)O)Br |
| Canonical SMILES | C1=CC2=C(C=C1N=C=S)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)O)Br |
Introduction
Chemical Properties and Structure
Eosin 5-isothiocyanate features a tetrabrominated xanthene core with an isothiocyanate (-N=C=S) functional group that provides reactivity toward primary amines for bioconjugation purposes. Its chemical identity and physical characteristics are summarized in Table 1.
Table 1: Chemical and Physical Properties of Eosin 5-isothiocyanate
| Property | Specification |
|---|---|
| Chemical Formula | C21H7Br4NO5S |
| Molecular Weight | 704.96 g/mol |
| CAS Number | 60520-47-0 |
| MDL Number | MFCD00082502 |
| Appearance | Orange to red powder or pale pink solid |
| Physical State | Solid |
| Solubility | Soluble in chloroform, DMF, DMSO |
| Storage Conditions | Freezer (-20°C) or 2-8°C, protected from light |
| Purity | ≥95.0% (UV) to ≥98% (HPLC) |
The structure of Eosin 5-isothiocyanate consists of a xanthene ring system with four bromine atoms that enhance its fluorescence properties and reduce fluorescence quenching. The isothiocyanate group is positioned on the lower ring structure, providing a reactive site for conjugation to biomolecules containing primary amines, such as proteins and peptides . The bromine substitutions on the xanthene core contribute to the bathochromic shift in absorption and emission spectra compared to its non-brominated analogues, resulting in longer wavelength fluorescence that is advantageous for biological imaging applications .
Spectroscopic Characteristics
Eosin 5-isothiocyanate exhibits distinctive spectroscopic properties that make it valuable for fluorescence-based applications. The compound's spectral characteristics are influenced by environmental factors, particularly pH, which can affect both absorption and emission maxima. Table 2 summarizes the key spectroscopic properties.
Table 2: Spectroscopic Properties of Eosin 5-isothiocyanate
| Property | Value |
|---|---|
| Absorption Maximum | 521 nm (pH 9.0) |
| Emission Maximum | 544 nm (pH 9.0) |
| Extinction Coefficient | ~95,000 M⁻¹cm⁻¹ |
| Quantum Yield (Singlet Oxygen) | 0.57 |
| Excitation Source | Visible light (green) |
The relatively high quantum yield for singlet oxygen generation (0.57) makes Eosin 5-isothiocyanate an excellent photosensitizer, capable of producing reactive oxygen species upon illumination with visible light . This property is particularly valuable for photooxidation applications and in the conversion of electron-rich materials into electron-dense products for electron microscopy studies .
Applications in Biochemical Research
Protein Labeling and Detection
Eosin 5-isothiocyanate serves as an effective reagent for labeling proteins and other biomolecules containing primary amine groups. The isothiocyanate functional group reacts with primary amines under slightly alkaline conditions to form stable thiourea bonds. This covalent attachment strategy enables the permanent labeling of proteins for various analytical and imaging applications .
The labeled proteins can be utilized in fluorescence-based detection methods, including fluorescence microscopy and flow cytometry. Additionally, Eosin 5-isothiocyanate labeled proteins can function as acceptors in FRET assays when paired with appropriate donor-labeled molecules, such as those tagged with fluorescein isothiocyanate (FITC), dansyl, or coumarin dyes . Such FRET-based approaches provide valuable tools for studying protein-protein interactions, conformational changes, and molecular proximity relationships in biological systems.
Photopolymerization Applications
Eosin 5-isothiocyanate functions as an effective photoinitiator for radical polymerization reactions in aqueous biological environments. When irradiated with visible light in the presence of a triethanol amine (TEA) coinitiator, Eosin 5-isothiocyanate initiates photopolymerization through a cyclic regeneration mechanism .
In comparative studies with fluorescein conjugates, Eosin 5-isothiocyanate has demonstrated approximately 50% higher light energy absorption in matched photopolymerization experiments using 530 nm illumination . This superior absorption efficiency translates to more effective polymerization initiation, making Eosin 5-isothiocyanate preferable for applications requiring efficient photopolymerization under mild conditions.
One particularly innovative application involves the formation of hydrogel film coatings on living cell membranes. By labeling cell surface proteins with Eosin 5-isothiocyanate, researchers have achieved localized polymerization at cell surfaces upon irradiation in monomer and triethanol amine solutions. This approach has yielded polymer coatings of approximately 100 nm thickness while maintaining high cell viability (~90%) .
The photochemical properties of Eosin 5-isothiocyanate underlie its mechanisms of action in biological systems. Upon absorption of visible light, Eosin 5-isothiocyanate is excited to the triplet state, enabling subsequent photochemical reactions. In photopolymerization applications, the excited Eosin 5-isothiocyanate abstracts hydrogen from triethanol amine (TEA) to yield a protonated eosin radical and a protonated TEA radical .
The TEA radical subsequently initiates polymerization, while the eosin radical undergoes regeneration through disproportionation with inhibiting radical species. This cyclic regeneration mechanism enables effective polymer formation even in systems where inhibiting species are approximately 1000-fold more concentrated than the Eosin 5-isothiocyanate photosensitizer .
In cellular studies, Eosin 5-isothiocyanate exhibits complex interactions with membrane proteins. For example, in investigations of erythrocyte calcium pumps, Eosin 5-isothiocyanate has been shown to decrease maximum influx without competing with ATP for the calcium pump, indicating distinct binding sites and inhibition mechanisms .
Comparison with Related Fluorescent Compounds
Eosin 5-isothiocyanate belongs to a family of xanthene-based fluorescent dyes that includes fluorescein and its derivatives. Comparative studies have revealed significant differences in their photophysical and photochemical properties, with important implications for their respective applications.
Table 3: Comparison of Eosin 5-isothiocyanate with Related Fluorescent Compounds
| Property | Eosin 5-isothiocyanate | Fluorescein 5-isothiocyanate | Eosin Y |
|---|---|---|---|
| Absorption Maximum | 521 nm | ~492 nm | ~515 nm |
| Emission Maximum | 544 nm | ~518 nm | ~540 nm |
| Light Absorption Efficiency | Higher | Lower (50% less) | High |
| Inhibition of Ca Pump | IC50 < 0.2 μM | Less potent | IC50 < 0.2 μM |
| Photosensitization | Excellent | Moderate | Good |
| Singlet Oxygen Generation | High quantum yield (0.57) | Lower | Moderate to high |
The tetrabromination of Eosin 5-isothiocyanate significantly impacts its photophysical properties compared to non-brominated fluorescein derivatives. This structural modification results in a bathochromic shift of absorption and emission maxima, enhancing its utility for certain biological applications .
In studies of the erythrocyte calcium pump, Eosin 5-isothiocyanate and eosin (tetrabromofluorescein) have demonstrated comparable potency as reversible inhibitors, with IC50 values below 0.2 μM. In contrast, fluorescein itself exhibits substantially reduced potency, with an IC50 approximately four orders of magnitude higher (~1000 μM) .
For photopolymerization applications, Eosin 5-isothiocyanate absorbs approximately 50% more light energy than fluorescein conjugates under matched experimental conditions using 530 nm illumination. This higher absorption efficiency contributes to more effective photoinitiator performance in polymerization reactions .
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